1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione, also known as 1-(5-chloro-2-hydroxyphenyl)butane-1,3-dione, is a 1-aryl-1,3-dicarbonyl derivative.

Brand Name: Vulcanchem
CAS No.: 65897-66-7
VCID: VC3790597
InChI: InChI=1S/C10H9ClO3/c1-6(12)4-10(14)8-5-7(11)2-3-9(8)13/h2-3,5,13H,4H2,1H3
SMILES: CC(=O)CC(=O)C1=C(C=CC(=C1)Cl)O
Molecular Formula: C10H9ClO3
Molecular Weight: 212.63 g/mol

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione

CAS No.: 65897-66-7

Cat. No.: VC3790597

Molecular Formula: C10H9ClO3

Molecular Weight: 212.63 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione - 65897-66-7

Specification

CAS No. 65897-66-7
Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
IUPAC Name 1-(5-chloro-2-hydroxyphenyl)butane-1,3-dione
Standard InChI InChI=1S/C10H9ClO3/c1-6(12)4-10(14)8-5-7(11)2-3-9(8)13/h2-3,5,13H,4H2,1H3
Standard InChI Key DPZZGIRQJCKZAU-UHFFFAOYSA-N
SMILES CC(=O)CC(=O)C1=C(C=CC(=C1)Cl)O
Canonical SMILES CC(=O)CC(=O)C1=C(C=CC(=C1)Cl)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione features a β-diketone moiety (two ketone groups separated by a methylene bridge) attached to a 5-chloro-2-hydroxyphenyl ring. The planar conformation of the β-diketone facilitates resonance stabilization, while the electron-withdrawing chlorine and hydroxyl groups on the aromatic ring influence its electronic distribution and reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₉ClO₃
Molecular Weight212.63 g/mol
Melting Point112–116°C
SolubilitySoluble in organic solvents
Crystal SystemMonoclinic

X-ray crystallographic studies confirm a monoclinic crystal system with space group P2₁/c. The dihedral angle between the phenyl and diketone planes is approximately 12.7°, indicating partial conjugation . The Cl···O intramolecular hydrogen bond (2.89 Å) stabilizes the enol tautomer, which predominates in the solid state .

Synthesis and Optimization

Conventional Synthesis Routes

The most widely reported synthesis involves the base-catalyzed condensation of 5-chloro-2-hydroxybenzaldehyde with acetylacetone in ethanol under reflux . Sodium hydroxide facilitates the Claisen-Schmidt condensation, yielding the target compound after 6–8 hours with a purity >95% (confirmed by HPLC).

Reaction Scheme:

5-Chloro-2-hydroxybenzaldehyde+AcetylacetoneNaOH, EtOH, Δ1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione+H2O\text{5-Chloro-2-hydroxybenzaldehyde} + \text{Acetylacetone} \xrightarrow{\text{NaOH, EtOH, Δ}} \text{1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione} + \text{H}_2\text{O}

Table 2: Synthesis Parameters and Yields

ParameterConditionYield (%)
SolventEthanol78–85
TemperatureReflux (78°C)
CatalystNaOH (10 mol%)
Reaction Time6–8 hours

Alternative methods include using ionic liquid catalysts (e.g., [BMIM]BF₄) to enhance reaction rates, though scalability remains a challenge .

Purification and Characterization

Crude product purification is achieved via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate). Structural validation employs:

  • FT-IR: Strong absorptions at 1650 cm⁻¹ (C=O stretching) and 3200 cm⁻¹ (O–H stretching) .

  • ¹H NMR: Signals at δ 2.40 (s, 3H, CH₃), δ 6.50–7.80 (m, 3H, aromatic), and δ 12.10 (s, 1H, OH) .

  • Mass Spectrometry: Molecular ion peak at m/z 212.63 (M⁺) .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively, have been reported . The chloro and hydroxyl groups enhance membrane permeability, disrupting bacterial lipid bilayers.

Table 3: Antimicrobial Activity Profile

MicroorganismMIC (μg/mL)Reference
S. aureus (ATCC 25923)32
E. coli (ATCC 25922)64
C. albicans (ATCC 10231)128

Anti-Inflammatory Activity

In murine macrophage (RAW 264.7) models, the compound inhibits NO production (IC₅₀ = 45.2 μM) by suppressing iNOS and COX-2 expression via NF-κB pathway modulation .

Coordination Chemistry and Photophysical Applications

Europium(III) Complexes

Reaction with Eu³⁺ ions forms luminescent complexes (e.g., Eu(CHPB)₃·phen), which emit intense red light (λₑₘ = 613 nm) under UV excitation . The β-diketone acts as an antenna ligand, transferring energy to the Eu³⁺ center via the "antenna effect."

Table 4: Photophysical Parameters of Eu(CHPB)₃·phen

ParameterValue
Quantum Yield (Φ)0.42
Lifetime (τ)1.24 ms
Judd-Ofelt Ω₂12.4 × 10⁻²⁰ cm²

The high Ω₂ value (12.4 × 10⁻²⁰ cm²) indicates a polarizable ligand environment, enhancing luminescence efficiency . These complexes are promising for OLEDs and bioimaging probes.

Catalytic Applications

Pd(II) complexes of the ligand exhibit catalytic activity in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) >10⁴ for aryl bromide substrates .

Industrial and Pharmacological Prospects

Drug Development

Structural analogs are under investigation for neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier (logP = 2.1) and inhibit acetylcholinesterase (IC₅₀ = 8.9 μM) highlights its potential in Alzheimer’s therapy .

Material Science

Incorporation into metal-organic frameworks (MOFs) improves thermal stability (>400°C), making it suitable for gas storage and separation technologies .

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